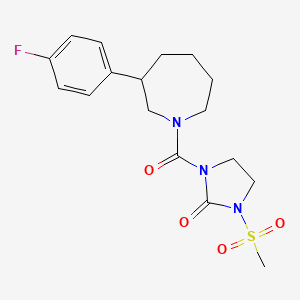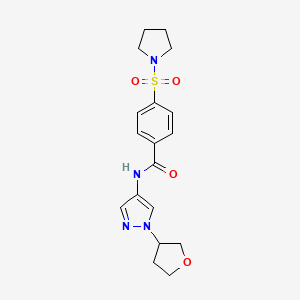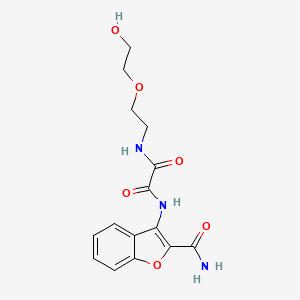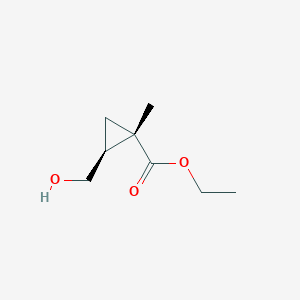
1-(3-(4-Fluorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Fluorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one, also known as FMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMI is a small molecule that belongs to the class of imidazolidinones and has been studied for its ability to modulate protein-protein interactions, which are crucial for various biological processes.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
Compounds similar in structure have been investigated for their potential as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. A study demonstrated the synthesis and in vitro activity of derivatives with sulfonamide, methylsulfonylamide, and imidazolidin-3-one functionalities, showing considerable ARI activity and potent antioxidant potential. This suggests the relevance of such compounds in therapeutic approaches towards diabetes and oxidative stress-related conditions (Alexiou & Demopoulos, 2010).
Organocatalysis
Another application involves organocatalysis, where an imidazole-based zwitterionic salt was found to efficiently catalyze the regioselective ring-opening of aziridines by various nucleophiles. This indicates the compound's potential role in synthetic chemistry, facilitating the production of a range of organic molecules through efficient catalytic processes (Chakraborty Ghosal et al., 2016).
Hydroamination Catalysis
The ability to catalyze intermolecular hydroamination reactions, as shown by gold(I)-catalyzed processes involving imidazolidin-2-ones, underscores the utility of such compounds in the synthesis of nitrogen-containing organic compounds. This application is critical in pharmaceutical chemistry, where nitrogen heterocycles are common frameworks in drug molecules (Zhang, Lee, & Widenhoefer, 2009).
Carbonic Anhydrase Inhibition
Research into arenesulfonyl-2-imidazolidinones has revealed their potential as carbonic anhydrase inhibitors, important in treating conditions like glaucoma, epilepsy, and mountain sickness. These compounds displayed micromolar inhibition constants against human isoforms of the enzyme, suggesting their applicability in medicinal chemistry for developing new therapeutics (Abdel-Aziz et al., 2015).
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S/c1-26(24,25)21-11-10-20(17(21)23)16(22)19-9-3-2-4-14(12-19)13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRIPWMYGWHHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-4-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2927808.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2927812.png)
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)

![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)
![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)
![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide](/img/structure/B2927827.png)

